![molecular formula C23H20N4O4S2 B11251335 N-(1,3-benzodioxol-5-yl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11251335.png)
N-(1,3-benzodioxol-5-yl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-({[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}METHYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE is a complex organic compound that features a unique combination of benzodioxole, thiazole, and oxadiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-({[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}METHYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole moiety, followed by the introduction of the thiazole and oxadiazole groups through a series of condensation and cyclization reactions. The final step involves the formation of the propanamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-({[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}METHYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-({[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}METHYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-({[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}METHYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzodioxole, thiazole, and oxadiazole derivatives, such as:
- N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(METHYLTHIO)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE
- 4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}METHYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE
Uniqueness
The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-({[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}METHYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C23H20N4O4S2 |
|---|---|
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-3-[3-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C23H20N4O4S2/c1-14-2-4-15(5-3-14)17-11-32-23(25-17)33-12-20-26-22(31-27-20)9-8-21(28)24-16-6-7-18-19(10-16)30-13-29-18/h2-7,10-11H,8-9,12-13H2,1H3,(H,24,28) |
InChI-Schlüssel |
KAOVYMGPBKPZJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)SCC3=NOC(=N3)CCC(=O)NC4=CC5=C(C=C4)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(9-ethyl-9H-carbazol-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11251255.png)
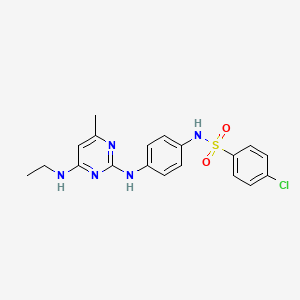
![6-methyl-4-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11251261.png)
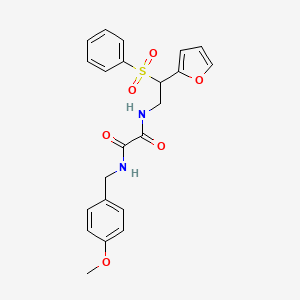
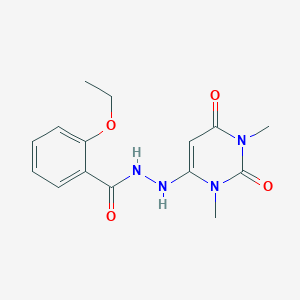
![N-(4-bromo-2-methylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11251281.png)
![2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11251289.png)
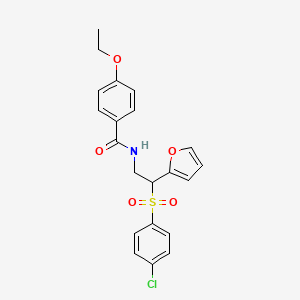

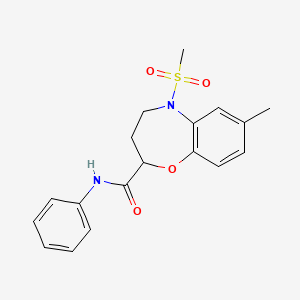
![N-(2,3-Dimethylphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-YL)sulfanyl]acetamide](/img/structure/B11251295.png)
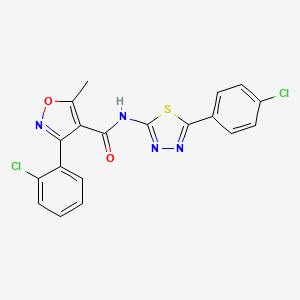
![3-methyl-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B11251311.png)

